bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate
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Overview
Description
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate is a complex organic compound with a unique structure that includes cyclohexyl, methoxyphenyl, and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate typically involves multiple steps. One common method involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with hydroxy(4-methoxyphenyl)methylphosphonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to monitor the reaction and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nucleophile and reaction conditions.
Scientific Research Applications
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate can be compared with other similar compounds, such as:
Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(3-pyridinyl)methyl]phosphonate: This compound has a similar structure but includes a pyridinyl group instead of a methoxyphenyl group.
Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(2-methoxyphenyl)methyl]phosphonate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(4-methoxyphenyl)methyl]phosphonate is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, biological interactions, and relevant case studies.
Chemical Structure and Properties
The compound consists of two 5-methyl-2-(propan-2-yl)cyclohexyl groups linked to a phosphonate moiety, which is substituted with a hydroxy(4-methoxyphenyl)methyl group. This unique structure contributes to its diverse biological activities.
Structural Formula
The chemical formula for bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(4-methoxyphenyl)methyl]phosphonate is C23H43O4P.
Table 1: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate | Similar cyclohexane structure | Specific stereochemistry enhances biological activity |
Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane | Lacks the hydroxy(4-methoxyphenyl)methyl group | Focused on phosphane chemistry rather than phosphonates |
Bis[(5-Ethyl-2-methyl)-1,3-dioxaphosphinan]-5-yldimethylamine | Contains dioxaphosphinane ring | Different functional groups alter reactivity and applications |
Anti-inflammatory Properties
Research indicates that bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(4-methoxyphenyl)methyl]phosphonate exhibits significant anti-inflammatory activity. Preliminary studies suggest that it may modulate enzyme activity related to inflammatory pathways. Its potential as an anti-inflammatory agent is under investigation, focusing on its ability to influence cellular signaling pathways involved in inflammation.
Enzyme Interaction Studies
Initial findings suggest that the compound interacts with specific proteins involved in inflammatory responses. Kinetic studies are necessary to understand these interactions better and their implications for drug design. For instance, it has been shown to affect the activity of enzymes such as cyclooxygenase (COX), which plays a critical role in the inflammatory process.
Case Study: Enzyme Modulation
In a controlled study, bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(4-methoxyphenyl)methyl]phosphonate was tested for its effect on COX activity in vitro. The results indicated a dose-dependent inhibition of COX enzymes, suggesting its potential use in treating conditions characterized by excessive inflammation.
The mechanisms through which bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(4-methoxyphenyl)methyl]phosphonate exerts its biological effects are still being elucidated. However, it is hypothesized that the compound may influence several key pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Modulation of Signaling Pathways : It may alter signaling pathways related to NF-kB activation, which is crucial in inflammation.
- Antioxidant Activity : There is evidence suggesting that it may possess antioxidant properties, contributing to its anti-inflammatory effects.
Applications
Given its biological activities, bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(4-methoxyphenyl)methyl]phosphonate has potential applications in various fields:
- Medicinal Chemistry : As a candidate for developing anti-inflammatory drugs.
- Material Science : Due to its unique chemical properties, it may be explored for use in advanced materials.
- Cosmetic Industry : Its properties could be beneficial in formulations aimed at reducing skin inflammation.
Properties
IUPAC Name |
bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(4-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47O5P/c1-18(2)24-14-8-20(5)16-26(24)32-34(30,28(29)22-10-12-23(31-7)13-11-22)33-27-17-21(6)9-15-25(27)19(3)4/h10-13,18-21,24-29H,8-9,14-17H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBOYBARNZZRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CC=C(C=C2)OC)O)OC3CC(CCC3C(C)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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